molecular formula C16H22N6O3S B2984990 1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide CAS No. 2034510-90-0

1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2984990
CAS RN: 2034510-90-0
M. Wt: 378.45
InChI Key: CESWIWAYSMTQIF-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Conformational Analysis

A study by Shim et al. (2002) discusses the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor. This research, utilizing the AM1 molecular orbital method, delves into the conformational analysis around the pyrazole C3 substituent, providing insights into steric binding interactions with the receptor, which could be relevant for understanding the molecular interactions of 1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide (Shim et al., 2002).

Structure-Activity Relationships

The work of Lan et al. (1999) explores the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research is crucial for understanding the structural requirements for receptor antagonistic activity, which might apply to the compound , particularly in relation to its pyrazole ring structure (Lan et al., 1999).

Antimicrobial Activity

El‐Emary, Al-muaikel, and Moustafa (2002) focus on the synthesis and antimicrobial activity of new heterocycles based on pyrazole, which is relevant for understanding the potential antimicrobial applications of the compound (El‐Emary et al., 2002).

Insecticidal Activity

A study by Ohno et al. (2010) on 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives reveals their insecticidal activity. This finding is particularly significant for considering potential pest control applications of related compounds (Ohno et al., 2010).

Selectivity and Multireceptor Profile

Canale et al. (2016) discuss the selectivity versus multireceptor profile of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines. This research might offer insights into the selectivity and receptor interaction profiles of similar compounds, including the one (Canale et al., 2016).

Novel Fused Heterobicycles Synthesis

Karthikeyan, Vijayakumar, and Sarveswari (2014) explore the synthesis of novel fused heterobicycles, a study that can provide valuable insights into the synthesis pathways and potential applications of similar compounds (Karthikeyan et al., 2014).

Anticancer Agents

Rehman et al. (2018) focus on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents. This research could be relevant for understanding the potential anticancer applications of the compound (Rehman et al., 2018).

properties

IUPAC Name

1-methylsulfonyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-26(24,25)22-9-2-13(3-10-22)16(23)19-7-11-21-8-4-14(20-21)15-12-17-5-6-18-15/h4-6,8,12-13H,2-3,7,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESWIWAYSMTQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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